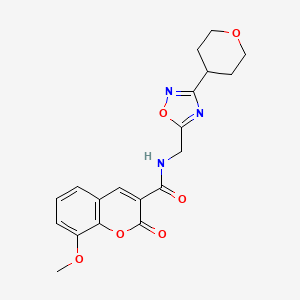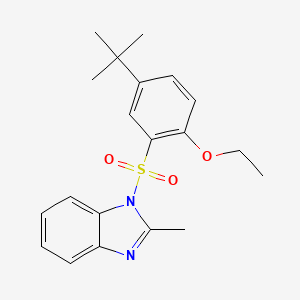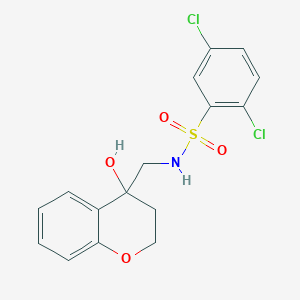
N-(4-(1H-Pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms
Wissenschaftliche Forschungsanwendungen
N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Research: Investigated for its interactions with various biological targets, including enzymes and receptors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Coupling with Phenylbutanamide: The pyrazole derivative is then coupled with a phenylbutanamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or reduced amides.
Substitution: Formation of halogenated or aminated derivatives.
Wirkmechanismus
The mechanism of action of N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application, but often involve modulation of signaling pathways or inhibition of key enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide: shares similarities with other pyrazole derivatives such as:
Uniqueness
Structural Features: The presence of both a pyrazole ring and a phenylbutanamide moiety makes it unique.
Biological Activity: Its specific interactions with biological targets can differ from other pyrazole derivatives, providing unique therapeutic potentials.
Eigenschaften
CAS-Nummer |
1207022-96-5 |
|---|---|
Molekularformel |
C19H17N3O2 |
Molekulargewicht |
319.364 |
IUPAC-Name |
4-oxo-4-phenyl-N-[4-(1H-pyrazol-5-yl)phenyl]butanamide |
InChI |
InChI=1S/C19H17N3O2/c23-18(15-4-2-1-3-5-15)10-11-19(24)21-16-8-6-14(7-9-16)17-12-13-20-22-17/h1-9,12-13H,10-11H2,(H,20,22)(H,21,24) |
InChI-Schlüssel |
ODLBDHKHPMEBAS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Löslichkeit |
soluble |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4-Difluoro-6-azabicyclo[3.2.2]nonan-7-one](/img/structure/B2380356.png)
![tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate](/img/structure/B2380357.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2380358.png)




![methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate](/img/structure/B2380369.png)

![(2S,3S)-2-Propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]oxane-3-carboxamide](/img/structure/B2380372.png)

![1-{2-[(4-Bromophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2380374.png)
![7-cyclopentyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380375.png)
